1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine
Description
Properties
IUPAC Name |
(E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYJYNATMSOPE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328301 | |
| Record name | (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116557-96-1 | |
| Record name | (E)-1-(4-phenylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine typically involves the reaction of 1-phenylpiperazine with 3-(2-thienyl)acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to the corresponding alkane.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the acrylate to an alkane.
Substitution: Halogenated derivatives of the phenyl or thienyl groups.
Scientific Research Applications
1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenyl and thienyl groups can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of 1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine with structurally or functionally related compounds.
Table 1: Key Piperazine Derivatives and Their Properties
Key Observations:
- Acryloyl Group: The acryloyl moiety in the target compound and Sotorasib (KRAS inhibitor) is critical for covalent binding to cysteine residues in target proteins, enhancing inhibitory potency . This contrasts with non-covalent interactions seen in LASSBio-579, which relies on pyrazolylmethyl groups for receptor binding .
- Thienyl vs. Methoxy Groups : The 2-thienyl group in the target compound may improve lipophilicity and π-π stacking compared to methoxy-substituted antibacterial derivatives (), which prioritize solubility and hydrogen bonding .
- Phenylpiperazine Core: Shared with IDOBUA, this core facilitates diverse substitution patterns.
Therapeutic Potential and Target Specificity
- Antimicrobial Activity : While the target compound lacks reported data, cinnamyl-piperazine derivatives () show broad-spectrum antibacterial activity, suggesting that the acryloyl-thienyl combination could be optimized for similar applications .
- CNS Applications : LASSBio-579’s dual dopamine/serotonin receptor activity highlights the piperazine scaffold’s adaptability for CNS disorders. The target compound’s acryloyl group may shift selectivity toward kinase or protease targets, as seen in oncology drugs like Sotorasib .
- Multi-Target Potential: The thienyl and acryloyl groups position the compound for exploration in multi-target therapies, akin to ZZW-115-derived phenothiazine-piperazine hybrids () .
Biological Activity
1-Phenyl-4-[3-(2-thienyl)acryloyl]piperazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure, featuring both phenyl and thienyl groups, suggests possible interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a piperazine core, which is known for its versatility in medicinal chemistry. The presence of the acrylate moiety enhances its reactivity and potential for biological interaction.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of various biological targets:
- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme Modulation : It can interact with enzymes, potentially affecting metabolic processes within cells. The π-π interactions and hydrogen bonding capabilities of the phenyl and thienyl groups enhance its binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The lipophilicity of these compounds plays a crucial role in their activity .
Anti-inflammatory Effects
Studies have explored the anti-inflammatory potential of piperazine derivatives. The introduction of thienyl and phenyl groups has been linked to enhanced anti-inflammatory effects in animal models. This suggests that this compound may also possess similar properties .
Anticancer Properties
The compound's structural characteristics allow it to engage in interactions that may inhibit tumor growth. For example, piperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study on Antimycobacterial Activity
A study conducted on piperazine derivatives demonstrated that modifications at the phenyl or thienyl positions significantly impacted their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with higher lipophilicity exhibited improved anti-TB activity .
Evaluation of Anti-inflammatory Activity
In a model assessing inflammatory responses, piperazine derivatives were shown to reduce edema and inflammation markers significantly. This highlights the potential therapeutic applications of this compound in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Phenylpiperazine | Lacks acrylate moiety | Moderate receptor activity |
| 4-(2-Thienyl)piperazine | Lacks phenyl group | Reduced binding affinity |
| N-Acryloylpiperazine | Simplified structure | Limited pharmacological properties |
This table illustrates the unique advantages of this compound due to its dual functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
